Desmethyl Tiagabine Hydrochloride
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Overview
Description
Desmethyl Tiagabine Hydrochloride is a derivative of Tiagabine, an anticonvulsant medication primarily used to treat partial seizures. Tiagabine functions as a selective gamma-aminobutyric acid (GABA) reuptake inhibitor, enhancing the activity of GABA, the major inhibitory neurotransmitter in the central nervous system . This compound retains similar properties and is of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Tiagabine Hydrochloride involves multiple steps, starting from the precursor compounds. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of appropriate thiophene derivatives with piperidine carboxylic acid.
Desmethylation: The methyl group is removed from the Tiagabine molecule to form Desmethyl Tiagabine.
Hydrochloride formation: The final step involves the conversion of Desmethyl Tiagabine to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Desmethyl Tiagabine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Desmethyl Tiagabine Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on GABAergic neurotransmission and potential neuroprotective properties.
Medicine: Investigated for its anticonvulsant properties and potential use in treating other neurological disorders.
Mechanism of Action
Desmethyl Tiagabine Hydrochloride exerts its effects by inhibiting the reuptake of GABA into presynaptic neurons. This action increases the availability of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. The compound binds to recognition sites associated with the GABA uptake carrier, blocking GABA uptake and allowing more GABA to bind to postsynaptic receptors .
Comparison with Similar Compounds
Tiagabine: The parent compound, used as an anticonvulsant.
Gabapentin: Another anticonvulsant with a different mechanism of action, affecting calcium channels.
Vigabatrin: Inhibits GABA transaminase, increasing GABA levels by preventing its breakdown.
Uniqueness: Desmethyl Tiagabine Hydrochloride is unique due to its specific action on GABA reuptake inhibition, which differs from other anticonvulsants that may affect different pathways or targets. Its desmethylated form may offer distinct pharmacokinetic properties, potentially leading to different therapeutic effects or side effect profiles .
Properties
Molecular Formula |
C19H24ClNO2S2 |
---|---|
Molecular Weight |
398.0 g/mol |
IUPAC Name |
(3R)-1-[(Z)-4-(3-methylthiophen-2-yl)-4-thiophen-2-ylbut-3-enyl]piperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H23NO2S2.ClH/c1-14-8-12-24-18(14)16(17-7-4-11-23-17)6-3-10-20-9-2-5-15(13-20)19(21)22;/h4,6-8,11-12,15H,2-3,5,9-10,13H2,1H3,(H,21,22);1H/b16-6-;/t15-;/m1./s1 |
InChI Key |
XROYBEWJMMPOJM-FDSSRHITSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C(=C\CCN2CCC[C@H](C2)C(=O)O)/C3=CC=CS3.Cl |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=CC=CS3.Cl |
Origin of Product |
United States |
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